molecular formula C14H20N4O3S2 B2361570 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034573-99-2

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2361570
CAS No.: 2034573-99-2
M. Wt: 356.46
InChI Key: MNOVZXOXIPDEFL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety. The pyrazole ring is then synthesized and attached to the intermediate compound. Finally, the sulfonamide group is introduced through sulfonation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-throughput screening can help in identifying the most efficient pathways for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group can yield primary amines .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-17-10-13(8-15-17)23(19,20)16-9-14(12-2-5-21-11-12)18-3-6-22-7-4-18/h2,5,8,10-11,14,16H,3-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOVZXOXIPDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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